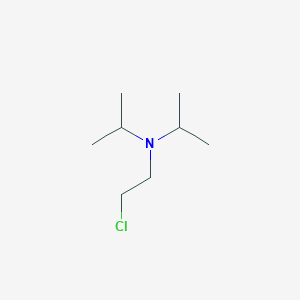

2-(Diisopropylamino)ethyl chloride

Description

Structure

3D Structure

Properties

CAS No. |

96-79-7 |

|---|---|

Molecular Formula |

C8H18ClN |

Molecular Weight |

163.69 g/mol |

IUPAC Name |

N-(2-chloroethyl)-N-propan-2-ylpropan-2-amine |

InChI |

InChI=1S/C8H18ClN/c1-7(2)10(6-5-9)8(3)4/h7-8H,5-6H2,1-4H3 |

InChI Key |

DBVADBHSJCWFKI-UHFFFAOYSA-N |

SMILES |

CC(C)N(CCCl)C(C)C |

Canonical SMILES |

CC(C)N(CCCl)C(C)C |

Other CAS No. |

96-79-7 |

Synonyms |

2-(diisopropylamino)ethylchloride; 2-(N,N-diisopropylamino)ethylchloride; 2’’-chloro-1,1’-dimethyl-triethylamin; 2-chloro-1’,1’’-dimethyl-triethylamin; beta-(diisopropylamino)ethylchloride; n-(2-chloroethyl)-diisopropylamin; n-(2-chloroethyl)-n-(1-methylet |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(Diisopropylamino)ethyl Chloride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diisopropylamino)ethyl chloride hydrochloride is a key building block in organic synthesis, particularly valued in the pharmaceutical industry for its role as a precursor in the manufacturing of various active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of its physical properties, methods for its characterization, and its application in the synthesis of notable pharmaceuticals.

Core Physical and Chemical Properties

This compound hydrochloride is a white to off-white crystalline solid. It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.

Summary of Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₉Cl₂N | [1] |

| Molecular Weight | 200.15 g/mol | [1][2] |

| Appearance | White to almost white powder or crystals | [2][3] |

| Melting Point | 129-135 °C (range observed across sources) | [2] |

| Solubility | Soluble in water | [3][4] |

| pH | 4.0-4.5 (10 g/L in H₂O at 20 °C) | |

| Hygroscopicity | Hygroscopic | [2][3][4] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are crucial for quality control and characterization.

Melting Point Determination (Capillary Method)

Objective: To determine the melting range of a crystalline solid for identification and purity assessment.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. If the crystals are large, gently grind them into a fine powder using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.

-

Packing the Sample: Invert the tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. The packed sample height should be 2-3 mm.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

For an unknown sample, a rapid preliminary heating can be performed to determine an approximate melting range.

-

For a more precise measurement, start heating at a rate of 10-20 °C per minute until the temperature is about 20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting range is T1-T2.

-

-

Interpretation: A sharp melting range (typically 0.5-2 °C) is indicative of a pure substance. Impurities tend to depress and broaden the melting range.

Solubility Determination in Water

Objective: To qualitatively or quantitatively determine the solubility of this compound hydrochloride in water.

Apparatus:

-

Test tubes or beakers

-

Graduated cylinders or pipettes

-

Stirring rod

-

Balance

Procedure (Qualitative):

-

Add a small, known amount of the compound (e.g., 100 mg) to a test tube.

-

Add a measured volume of deionized water (e.g., 1 mL) at a controlled temperature (e.g., 20-25 °C).

-

Vigorously agitate the mixture for a set period (e.g., 1-2 minutes).

-

Visually observe if the solid has completely dissolved. If not, incrementally add more solvent and continue agitation until the solid dissolves or it becomes apparent that it is insoluble at that concentration.

Procedure (Quantitative - Shake-Flask Method):

-

Prepare a saturated solution by adding an excess amount of the solid to a known volume of water in a flask.

-

Seal the flask and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid, ensuring no solid particles are transferred. This can be achieved by filtration through a syringe filter.

-

Determine the concentration of the dissolved solid in the aliquot using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

Purity Determination by Argentometric Titration (Mohr Method)

Objective: To determine the chloride ion content of the hydrochloride salt, which can be used to assess purity.

Principle: Chloride ions are titrated with a standardized silver nitrate (B79036) solution in the presence of potassium chromate (B82759) indicator. Silver chloride precipitates first. At the endpoint, excess silver ions react with the chromate indicator to form a reddish-brown silver chromate precipitate.

Reagents:

-

Standardized silver nitrate (AgNO₃) solution (e.g., 0.1 M)

-

Potassium chromate (K₂CrO₄) indicator solution (e.g., 5% w/v)

-

Sodium chloride (NaCl) for standardization

-

Deionized water

Procedure:

-

Standardization of AgNO₃ solution:

-

Accurately weigh a known mass of dry, primary standard NaCl and dissolve it in a known volume of deionized water.

-

Pipette a precise volume of the NaCl solution into an Erlenmeyer flask.

-

Add a few drops of potassium chromate indicator.

-

Titrate with the AgNO₃ solution until the first permanent appearance of a faint reddish-brown color.

-

Calculate the exact molarity of the AgNO₃ solution.

-

-

Titration of the Sample:

-

Accurately weigh a sample of this compound hydrochloride and dissolve it in a known volume of deionized water.

-

Pipette a precise volume of this solution into an Erlenmeyer flask.

-

Add a few drops of potassium chromate indicator.

-

Titrate with the standardized AgNO₃ solution to the same endpoint as in the standardization step.

-

-

Calculation:

-

Use the volume and molarity of the AgNO₃ solution and the volume of the sample solution to calculate the moles of chloride ions.

-

From the mass of the sample, calculate the percentage of chloride by weight and compare it to the theoretical value.

-

Applications in Pharmaceutical Synthesis

This compound hydrochloride is a valuable intermediate for introducing the diisopropylaminoethyl moiety into molecules. This is a common structural feature in a number of pharmaceuticals.

Synthetic Workflow Overview

The general synthetic utility of this compound hydrochloride involves its reaction as an alkylating agent with a suitable nucleophile, such as an alcohol, amine, or carbanion.

General Alkylation Reaction Scheme

Synthesis of Itopride Hydrochloride

Itopride is a prokinetic agent used to treat gastrointestinal symptoms. Its synthesis can involve the alkylation of a phenolic precursor with this compound.

Simplified Synthetic Pathway for Itopride Hydrochloride

Synthesis of Isopropamide Iodide

Isopropamide is an anticholinergic agent. Its synthesis involves the alkylation of diphenylacetonitrile (B117805) followed by further transformations.

Synthetic Pathway for Isopropamide Iodide

Synthesis of Disopyramide

Disopyramide is an antiarrhythmic agent. Its synthesis involves the alkylation of 2-phenyl-2-(2-pyridyl)acetonitrile.

Synthetic Pathway for Disopyramide

References

- 1. This compound HCl | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. This compound Hydrochloride| [benchchem.com]

- 3. guidechem.com [guidechem.com]

- 4. 2-Diisopropylaminoethyl chloride hydrochloride, 98%, Thermo Scientific Chemicals 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Technical Guide: 2-(Diisopropylamino)ethyl Chloride Hydrochloride (CAS 4261-68-1) - A Key Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diisopropylamino)ethyl chloride hydrochloride, identified by the CAS number 4261-68-1, is a crucial chemical intermediate in the fields of organic synthesis and medicinal chemistry. While not typically investigated for its own direct biological activity, its importance lies in its role as a versatile building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, properties, and its primary applications in the development of pharmaceuticals and other specialty chemicals.

Chemical Structure and Properties

This compound hydrochloride is a hydrochloride salt of a tertiary amine. The presence of the two bulky isopropyl groups on the nitrogen atom creates significant steric hindrance, which influences its reactivity.[1]

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 4261-68-1 | [1][2] |

| Molecular Formula | C₈H₁₉Cl₂N | [2] |

| Molecular Weight | 200.15 g/mol | [1] |

| Appearance | White to off-white or light beige crystalline solid/powder | [1][2] |

| Melting Point | 130 - 135 °C | [1] |

| Solubility | Soluble in water | [2][3] |

| IUPAC Name | N-(2-chloroethyl)-N-propan-2-ylpropan-2-amine;hydrochloride | [4] |

| Synonyms | N-(2-Chloroethyl)diisopropylamine hydrochloride, 2-Chloro-N,N-diisopropylethylamine hydrochloride | [5] |

Core Application: A Versatile Synthetic Intermediate

The primary utility of this compound hydrochloride is to introduce the diisopropylaminoethyl moiety [-CH₂CH₂N(i-Pr)₂] into target molecules.[1] This is typically achieved through nucleophilic substitution reactions where the chlorine atom is displaced by a suitable nucleophile.[1]

This compound serves as a key precursor in the synthesis of:

-

Pharmaceuticals: It is an intermediate in the production of various active pharmaceutical ingredients (APIs), including anticholinergic and antispasmodic drugs.[2][6]

-

Agrochemicals and Dyestuffs: It is also utilized in the synthesis of various agrochemicals and dyes.[3]

-

Research Chemicals: It is a precursor in the synthesis of organophosphorus compounds, some of which are potent cholinesterase inhibitors and may be structurally analogous to V-series nerve agents.[1]

Experimental Protocols: General Synthesis Methodology

The use of this compound hydrochloride in synthesis predominantly involves alkylation reactions. A general protocol for such a reaction is described below.

General Protocol for Nucleophilic Alkylation using this compound Hydrochloride

-

Reactant Preparation: A solution of the nucleophilic substrate (e.g., a phenol, thiol, or amine) is prepared in a suitable anhydrous solvent (e.g., acetonitrile, DMF, or THF).

-

Base Addition: A non-nucleophilic base (e.g., triethylamine, potassium carbonate, or sodium hydride) is added to the reaction mixture to deprotonate the nucleophile and to neutralize the HCl that will be generated.

-

Addition of Alkylating Agent: this compound hydrochloride is added to the reaction mixture, often portion-wise or as a solution, to control the reaction rate.

-

Reaction Conditions: The reaction is typically stirred at a controlled temperature (ranging from room temperature to elevated temperatures) for a period of time determined by the reactivity of the substrate. Reaction progress is monitored by a suitable technique (e.g., TLC or LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is quenched (e.g., with water or a saturated ammonium (B1175870) chloride solution). The product is then extracted into an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified using techniques such as column chromatography, crystallization, or distillation to yield the final alkylated product.

Visualization of a General Synthetic Pathway

The following diagram illustrates a generalized workflow for the use of this compound hydrochloride in the synthesis of a target molecule.

Caption: General workflow for alkylation using CAS 4261-68-1.

Signaling Pathways and Biological Activity

It is important to note that the scientific literature does not describe direct biological activities or specific signaling pathway interactions for this compound hydrochloride itself. Its significance in drug development and biological research is as a precursor to pharmacologically active compounds.[7] The biological effects and signaling pathways engaged are properties of the final molecules synthesized using this intermediate, not of the intermediate itself.

Safety and Handling

This compound hydrochloride is a hazardous substance and must be handled with appropriate safety precautions. It is toxic if swallowed and can be fatal if it comes into contact with skin or is inhaled.[5][8] It can also cause severe skin burns and eye damage.[1][7] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

Conclusion

This compound hydrochloride (CAS 4261-68-1) is a cornerstone synthetic intermediate for the introduction of the diisopropylaminoethyl group in the development of new chemical entities. While it does not possess inherent biological activity that is a focus of study, its role in the synthesis of pharmaceuticals and other active compounds makes it an indispensable tool for researchers and professionals in drug development and organic synthesis. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.

References

- 1. This compound Hydrochloride| [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Diisopropylaminoethyl chloride hydrochloride, 98%, Thermo Scientific Chemicals 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. (2-chloroethyl)diisopropylamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. 2-Chloro-N,N-diisopropylethylamine hydrochloride(4261-68-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 6. Diisopropylaminoethyl Chloride Hydrochloride Manufacturers [shreeganeshchemical.com]

- 7. Buy 2-Diisopropylaminoethyl Chloride Hydrochloride | 4261-68-1 [smolecule.com]

- 8. opcw.org [opcw.org]

An In-depth Technical Guide to the Stability and Storage of 2-(Diisopropylamino)ethyl Chloride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Diisopropylamino)ethyl chloride hydrochloride (CAS No: 4261-68-1). Understanding the stability profile of this crucial pharmaceutical intermediate is paramount for ensuring its quality, efficacy, and safety in research and drug development. This document outlines the key factors influencing its degradation, summarizes best practices for storage and handling, and provides a framework for experimental stability assessments.

Chemical Stability Profile

This compound hydrochloride is a white to off-white crystalline solid.[1] While it is stable at room temperature in closed containers under normal storage and handling conditions, its integrity can be compromised by several environmental factors.[2][3] The compound is notably hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can lead to degradation.[1]

Key Factors Influencing Stability:

-

Moisture: As a hygroscopic compound, exposure to moist air or water is a primary concern.[2] Hydrolysis can occur, leading to the formation of impurities.

-

Heat: Elevated temperatures can accelerate the decomposition of the compound.[2]

-

Light: While not explicitly detailed in the provided results, photostability is a critical parameter for many pharmaceutical compounds and should be considered.

-

Incompatible Materials: Contact with strong acids, strong bases, and strong oxidizing agents can lead to chemical reactions and degradation of the substance.[2]

Upon decomposition, hazardous byproducts may be generated, including hydrogen chloride, nitrogen oxides, carbon monoxide, and carbon dioxide.[2]

Recommended Storage and Handling

Proper storage and handling are critical to maintain the purity and stability of this compound hydrochloride. The recommended shelf life for this product is approximately two years when stored under appropriate conditions.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[2][3] Some sources recommend storage at <15°C. | To minimize thermal degradation. |

| Atmosphere | Store in a well-ventilated area, protected from moisture.[2] Keep containers tightly closed.[2][3] | To prevent moisture absorption due to its hygroscopic nature and to avoid oxidation. |

| Light Exposure | Store in a dark place. | To prevent potential photodegradation. |

| Container | Use tightly sealed containers made of compatible materials. | To protect from moisture and atmospheric contaminants. |

| Handling | Handle in a well-ventilated area or a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[2] | To avoid inhalation, ingestion, and skin/eye contact due to its toxicity.[2] |

Framework for Experimental Stability Assessment

To rigorously determine the stability of this compound hydrochloride, a forced degradation study is recommended. Such studies, guided by the International Council for Harmonisation (ICH) guidelines (specifically Q1A(R2)), are designed to identify potential degradation products and pathways.[4][5][6]

Table 2: General Protocol for a Forced Degradation Study

| Stress Condition | Typical Parameters | Purpose |

| Acid Hydrolysis | 0.1 M to 1 M HCl at elevated temperatures (e.g., 80°C) for a specified duration (e.g., 2 hours).[6][7] | To evaluate stability in acidic conditions. |

| Base Hydrolysis | 0.1 M to 1 M NaOH at elevated temperatures (e.g., 80°C) for a specified duration (e.g., 2 hours).[6][7] | To assess stability in alkaline conditions. |

| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature.[6] | To investigate susceptibility to oxidation. |

| Thermal Degradation | Exposure to dry heat at elevated temperatures. | To determine the impact of heat on the solid-state stability. |

| Photostability | Exposure to a combination of UV and visible light.[7] | To assess the potential for light-induced degradation. |

Analytical Methodologies

The degradation of this compound hydrochloride and the formation of impurities can be monitored using stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for this purpose.[8] These methods can separate the parent compound from its degradation products, allowing for accurate quantification and characterization.[8]

Degradation Pathway and Influencing Factors

The stability of this compound hydrochloride is influenced by a combination of factors that can initiate its degradation. The following diagram illustrates the potential degradation pathways and the key environmental factors that should be controlled.

Caption: Factors and pathways influencing the degradation of this compound hydrochloride.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS#:4261-68-1 | 2-Diisopropylaminoethyl chloride hydrochloride | Chemsrc [chemsrc.com]

- 3. opcw.org [opcw.org]

- 4. resolvemass.ca [resolvemass.ca]

- 5. scispace.com [scispace.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijsdr.org [ijsdr.org]

- 8. This compound Hydrochloride| [benchchem.com]

An In-depth Technical Guide to N-(2-Chloroethyl)diisopropylamine Hydrochloride

For researchers, scientists, and professionals in drug development, N-(2-Chloroethyl)diisopropylamine hydrochloride is a key chemical intermediate. This guide provides a comprehensive overview of its material safety data, synthesis, and applications, with a focus on its role in the creation of active pharmaceutical ingredients (APIs).

Chemical Identity and Properties

N-(2-Chloroethyl)diisopropylamine hydrochloride, with CAS number 4261-68-1, is also known by several synonyms, including 2-Diisopropylaminoethyl chloride hydrochloride and DIC.[1][2][3] It is a white to light beige crystalline powder that is soluble in water.[4][5] This compound is hygroscopic, meaning it readily absorbs moisture from the air, and is also air-sensitive.[5][6]

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C8H19Cl2N | [1][4][7] |

| Molecular Weight | 200.15 g/mol | [2][4][7] |

| Melting Point | 130-135 °C | [1][5] |

| pH | 4.0 - 4.5 (10 g/L in H₂O at 20°C) | [2] |

| Water Solubility | Soluble | [4][5] |

| Appearance | White to light beige crystalline powder | [1][4][5] |

Synthesis of N-(2-Chloroethyl)diisopropylamine Hydrochloride

The synthesis of N-(2-Chloroethyl)diisopropylamine hydrochloride is a multi-step process that begins with diisopropylamine (B44863). The general synthetic route involves the reaction of diisopropylamine with ethylene (B1197577) oxide to form an intermediate, 2-diisopropylaminoethyl alcohol. This alcohol then undergoes halogenation and hydrochlorination to yield the final product.[8] A total yield of 89.2% has been reported for this process.[8]

Synthesis Workflow

Caption: Synthesis workflow for N-(2-Chloroethyl)diisopropylamine hydrochloride.

Chemical Reactivity and Mechanism

N-(2-Chloroethyl)diisopropylamine hydrochloride is a reactive compound due to the presence of the chloroethyl group. Its reactivity is central to its utility as a synthetic intermediate. In reactions, it is believed to form a highly reactive aziridinium (B1262131) ion intermediate. This intermediate is susceptible to nucleophilic attack, which opens the three-membered ring and allows for the introduction of the diisopropylaminoethyl moiety onto a variety of molecules.[5] This mechanism is particularly important in the synthesis of various pharmaceuticals.

Applications in Drug Development

The primary application of N-(2-Chloroethyl)diisopropylamine hydrochloride is as a building block in the synthesis of a wide range of APIs.[5] Its ability to introduce the diisopropylaminoethyl group is crucial for the biological activity of the final drug molecules.

Role as a Synthetic Intermediate

Caption: Role as an intermediate in the synthesis of various pharmaceuticals.

It is a key intermediate in the synthesis of anticholinergic and antispasmodic drugs.[1][4] For example, it is used in the production of isopropamide, an anticholinergic agent, and disopyramide, an antiarrhythmic and antispasmodic drug.[5] It is also a component in the synthetic pathways for the muscle relaxant orphenadrine (B1219630) and the calcium channel blocker diltiazem.[5]

Safety and Handling

N-(2-Chloroethyl)diisopropylamine hydrochloride is a hazardous substance and requires careful handling.[5]

Hazard Identification

| Hazard | Description | Reference |

| Acute Toxicity (Oral) | Toxic if swallowed. | [3] |

| Acute Toxicity (Dermal) | Fatal in contact with skin. | [5] |

| Acute Toxicity (Inhalation) | Fatal if inhaled. | [3][5] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | [3][5] |

| Eye Damage/Irritation | Causes severe eye damage. | [5] |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood.[4]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash thoroughly after handling.[4]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong acids, strong bases, and oxidizing agents. Keep the container tightly closed and protected from moisture.[4][9]

Toxicological Information

The toxicological properties of N-(2-Chloroethyl)diisopropylamine hydrochloride have not been fully investigated.[4] However, available data indicates significant toxicity.

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 96 mg/kg | |

| LD50 | Rabbit | Dermal | 197 mg/kg | |

| LC50 | Rat | Inhalation | 12 mg/m³/4H | |

| Draize test | Rabbit | Eye | 100 mg | |

| Draize test | Rabbit | Skin | 500 mg/24H |

Note: The specific source for the LD50/LC50 and Draize test values was not consistently cited across the search results, but they are commonly found in safety data sheets for this chemical.

Conclusion

N-(2-Chloroethyl)diisopropylamine hydrochloride is a crucial intermediate in the chemical and pharmaceutical industries. Its high reactivity, facilitated by the formation of an aziridinium ion, makes it an effective agent for introducing the diisopropylaminoethyl group into a wide array of molecules. While its handling requires strict adherence to safety protocols due to its toxicity, its role in the synthesis of important drugs underscores its significance in drug development and organic synthesis. Further research into its toxicological profile and reaction mechanisms will continue to be of value to the scientific community.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-(Diisopropylamino)-ethylchloride hydrochloride for synthesis 4261-68-1 [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. guidechem.com [guidechem.com]

- 5. 2-(Diisopropylamino)ethyl Chloride Hydrochloride| [benchchem.com]

- 6. 2-Diisopropylaminoethyl chloride hydrochloride, 98%, Thermo Scientific Chemicals 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. (2-chloroethyl)diisopropylamine hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Preparation of 2-Chloroethyl Diisopropyl Ammonium Chloride-Academax [academax.com]

- 9. 2-Chloro-N,N-diisopropylethylamine hydrochloride(4261-68-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

A Technical Guide to the Solubility of 2-(Diisopropylamino)ethyl Chloride

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Diisopropylamino)ethyl chloride and its more commonly used hydrochloride salt. It is intended to serve as a vital resource for professionals in organic synthesis, medicinal chemistry, and materials science who utilize this versatile building block.

Introduction

This compound is a key synthetic intermediate used to introduce the diisopropylaminoethyl moiety into a wide range of molecules.[1] It is a fundamental building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2][3] Due to its reactivity and role as an alkylating agent, understanding its solubility is critical for reaction optimization, purification, and formulation development.

This compound is most frequently supplied and used as its hydrochloride salt (CAS: 4261-68-1) to enhance stability and ease of handling compared to the free base (CAS: 96-79-7).[1] The presence of the salt form significantly influences its solubility profile, generally increasing its affinity for polar solvents. This guide will address both the free base and its hydrochloride salt, providing available solubility data, experimental protocols for solubility determination, and contextual workflows.

Physicochemical Properties

A summary of the key physicochemical properties for both the free base and the hydrochloride salt is presented below.

| Property | This compound (Free Base) | This compound hydrochloride (Salt) |

| CAS Number | 96-79-7[4] | 4261-68-1[1][2] |

| Molecular Formula | C₈H₁₈ClN[4] | C₈H₁₉Cl₂N[2] |

| Molecular Weight | 163.69 g/mol [4] | 200.15 g/mol [1] |

| Appearance | Colorless liquid[5] | White to off-white or yellow crystalline powder[1][3][5] |

| Melting Point | Not applicable | 131-134 °C[1][6][7] |

| pH | Not applicable | 4.0-4.5 (10 g/L in H₂O at 20°C)[5][6][7] |

| Key Feature | - | Hygroscopic (readily absorbs moisture)[5] |

Solubility Profile

Precise quantitative solubility data for this compound hydrochloride in a broad range of organic solvents is not extensively published in peer-reviewed literature. The available information is often qualitative, derived from its use in various chemical reactions. The hydrochloride salt's ionic nature makes it soluble in polar solvents, particularly water and alcohols.

| Solvent | Formula | Type | Solubility of Hydrochloride Salt (CAS 4261-68-1) |

| Water | H₂O | Protic, Polar | Soluble (0.1 g/mL)[5] |

| Alcohols (general) | R-OH | Protic, Polar | Soluble |

| Methanol | CH₃OH | Protic, Polar | Soluble (Used as a solvent for HCl generation)[1][8] |

| Ethanol | C₂H₅OH | Protic, Polar | Soluble (Used as a reaction solvent)[1] |

| Toluene | C₇H₈ | Aprotic, Nonpolar | Used as a reaction solvent, suggesting at least partial solubility, especially at elevated temperatures[1][9] |

| Acetone | C₃H₆O | Aprotic, Polar | Used as a reaction solvent[1] |

| Dichloromethane | CH₂Cl₂ | Aprotic, Polar | Used as a reaction solvent[1][9] |

| Chloroform | CHCl₃ | Aprotic, Polar | Used as a reaction solvent[1][9] |

| 1,4-Dioxane | C₄H₈O₂ | Aprotic, Polar | Soluble (Used as a solvent for HCl solutions)[8] |

| Ethyl Acetate | C₄H₈O₂ | Aprotic, Polar | Less effective as a reaction solvent; used for washing precipitates, suggesting lower solubility[1][8] |

| Diethyl Ether | (C₂H₅)₂O | Aprotic, Nonpolar | Used to precipitate the hydrochloride salt, indicating low solubility[8] |

Experimental Protocols

Protocol for Solubility Determination

This protocol provides a general method for qualitatively and semi-quantitatively determining the solubility of a substance like this compound hydrochloride in a given solvent.

Objective: To determine if the compound is soluble, partially soluble, or insoluble in a specific solvent at a set concentration and temperature.

Materials:

-

This compound hydrochloride

-

Selected organic solvents (e.g., ethanol, toluene, ethyl acetate)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Analytical balance

-

Graduated pipettes or micropipettes

Procedure:

-

Preparation: Weigh 25 mg of this compound hydrochloride and place it into a small, dry test tube.[10][11]

-

Solvent Addition: Add 0.25 mL of the selected solvent to the test tube.

-

Mixing: Vigorously shake or vortex the test tube for 30-60 seconds to facilitate dissolution.[10][11]

-

Observation (Room Temperature): Observe the mixture.

-

Soluble: If the solid completely dissolves, forming a clear solution, the compound is considered soluble at a concentration of ~100 mg/mL.

-

Partially Soluble: If some solid remains but a significant portion has visibly dissolved, the compound is partially soluble.

-

Insoluble: If the solid does not appear to dissolve, the compound is considered insoluble or sparingly soluble.

-

-

Incremental Addition (for insoluble/partially soluble): If the compound is not fully soluble, add another 0.50 mL of the solvent (for a total of 0.75 mL) and repeat the mixing and observation steps.[10][11] Solubility at a lower concentration (~33 mg/mL) can then be assessed.

-

Temperature Effect (Optional): Gently warm the test tube in a water bath to observe the effect of temperature on solubility. Note if the compound dissolves upon heating and if it precipitates upon cooling. This is crucial for recrystallization procedures.[1]

-

Documentation: Record all observations, including the solvent used, amount of compound and solvent, and the outcome at each stage.

Protocol for a Typical Synthetic Application (Alkylation)

This protocol describes a general procedure for an N-alkylation reaction using this compound hydrochloride, a common application for this reagent. The hydrochloride salt must first be neutralized to its free base form to act as a nucleophile.

Objective: To alkylate a nucleophile (e.g., a phenol (B47542) or amine) with the diisopropylaminoethyl group.

Materials:

-

Nucleophile (e.g., 4-hydroxyacetophenone)

-

This compound hydrochloride

-

Strong base (e.g., sodium hydroxide, potassium carbonate)

-

Solvent (e.g., Toluene, Acetone)

-

Phase Transfer Catalyst (e.g., TBAB), if needed

-

Water (for workup)

-

Organic solvent for extraction (e.g., Ethyl Acetate)

Procedure:

-

Neutralization of Amine Salt: In a reaction vessel, dissolve this compound hydrochloride in a biphasic mixture of water and a suitable organic solvent like toluene.[1][12] Cool the mixture to 0-5°C.

-

Basification: Slowly add a strong base (e.g., 50% NaOH solution) to the mixture with vigorous stirring until the aqueous layer is basic. This converts the hydrochloride salt to its free base, which will preferentially move into the organic layer.[12]

-

Deprotonation of Nucleophile: In a separate primary reaction vessel, dissolve the nucleophile (e.g., phenol) and a base (e.g., potassium carbonate) in a solvent (e.g., acetone). Stir to form the more reactive nucleophilic species (e.g., phenoxide).[1]

-

Alkylation Reaction: Add the organic layer containing the free base of this compound from step 2 to the primary reaction vessel.

-

Heating: Heat the reaction mixture to reflux (e.g., 95-100°C for toluene) for several hours.[1]

-

Monitoring: Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.[12]

-

Workup: Cool the reaction mixture to room temperature. Quench with water and separate the organic layer. Wash the organic layer with water or brine to remove inorganic salts.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography, distillation, or recrystallization.

Conclusion

This compound, particularly its hydrochloride salt, is an indispensable reagent in chemical synthesis. While detailed quantitative solubility data remains sparse, its behavior as an ionic salt provides clear guidance for solvent selection. It exhibits high solubility in polar protic solvents like water and alcohols and is sufficiently soluble in various polar aprotic and nonpolar solvents under specific reaction conditions to be highly effective. The protocols and workflows provided in this guide offer a practical framework for researchers to effectively handle and utilize this compound, ensuring successful outcomes in their synthetic endeavors.

References

- 1. This compound Hydrochloride| [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound | C8H18ClN | CID 7312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-(Diisopropylamino)-ethylchloride hydrochloride for synthesis 4261-68-1 [sigmaaldrich.com]

- 7. 2-(Diisopropylamino)-ethylchloride hydrochloride for synthesis 4261-68-1 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. CN1245375C - A kind of synthetic method of N,N-diisopropylethylenediamine - Google Patents [patents.google.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Characterization of 2-(Diisopropylamino)ethyl chloride hydrochloride: Melting Point Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of 2-(Diisopropylamino)ethyl chloride hydrochloride, a key intermediate in organic synthesis. It addresses the variability in reported melting point ranges and offers a standardized protocol for accurate determination, adhering to internationally recognized pharmacopeial standards.

Executive Summary

This compound hydrochloride is a crucial building block in the synthesis of a variety of compounds, particularly in the pharmaceutical and agrochemical industries. Its purity is paramount, and melting point determination is a fundamental technique for its assessment. This guide consolidates reported melting point data, discusses potential reasons for discrepancies, and provides a detailed experimental protocol for obtaining reliable and reproducible results.

Physicochemical Properties and Reported Melting Points

This compound hydrochloride is a white to off-white crystalline solid. It is known to be hygroscopic and should be handled and stored accordingly to avoid absorption of moisture, which can impact its physical properties, including the melting point.

A review of commercially available this compound hydrochloride reveals a notable variation in the reported melting point ranges. This variability is likely attributable to factors such as the purity of the material, the presence of residual solvents or moisture, and the specific methodology employed for determination.

Table 1: Reported Melting Point Ranges of this compound hydrochloride

| Supplier/Source | Reported Melting Point Range (°C) |

| Sigma-Aldrich | 131-134[1][2] |

| Thermo Scientific Chemicals | 131-134[3][4] |

| Benchchem | 132-135[5][6] |

| Thermo Scientific (Specification) | 130.0-136.0[7][8][9] |

| Chemsrc | 129-132[10] |

| Merck Millipore | 110[11] |

| Industrial Chemicals | 98-102[12] |

The majority of suppliers of high-purity material report a melting point in the range of 129-136 °C . The lower values reported by some sources may indicate the presence of impurities or a different solid-state form, although no specific studies on the polymorphism of this compound were identified. Impurities typically lead to a depression and broadening of the melting range.

Standardized Experimental Protocol for Melting Point Determination

To ensure accuracy and reproducibility, the melting point of this compound hydrochloride should be determined using a standardized capillary method, as outlined by major pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).

Principle

The capillary melting point method involves heating a small, compacted sample of the substance in a capillary tube at a controlled rate. The melting range is defined as the temperature range from the point at which the first droplet of liquid is observed to the point at which the last solid particle melts.

Apparatus

-

Melting point apparatus with a temperature-controlled metal block or oil bath.

-

Calibrated thermometer or a digital temperature sensor with a resolution of at least 0.5 °C.

-

Glass capillary tubes, sealed at one end, with standard dimensions (e.g., 0.8-1.2 mm internal diameter).

Sample Preparation

-

Drying: Due to the hygroscopic nature of the compound, it is crucial to dry the sample prior to analysis. Dry the finely powdered substance in a vacuum oven or a desiccator over a suitable desiccant (e.g., phosphorus pentoxide) for at least 24 hours.

-

Packing the Capillary Tube: Introduce the dried, powdered sample into a capillary tube to form a compact column of 2.5-4 mm in height. This can be achieved by tapping the sealed end of the tube on a hard surface.

Measurement Procedure

-

Initial Heating: Place the capillary tube in the melting point apparatus. Rapidly heat the apparatus to a temperature approximately 10 °C below the expected melting point.

-

Ramped Heating: Once the temperature is within 10 °C of the expected melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium between the sample and the heating block.

-

Observation and Recording:

-

Record the temperature (T1) at which the first signs of melting are observed (the substance begins to collapse or the first droplet of liquid appears).

-

Record the temperature (T2) at which the last solid particle disappears, and the sample is completely liquid.

-

-

Reporting: The melting range is reported as T1 - T2. For a pure substance, this range is typically narrow (0.5-2 °C).

Calibration

The accuracy of the melting point apparatus should be regularly verified using certified reference standards with melting points that bracket the expected melting point of the sample.

Mandatory Visualizations

Experimental Workflow for Melting Point Determination

The following diagram illustrates the standardized workflow for the accurate determination of the melting point of this compound hydrochloride.

Caption: Workflow for Melting Point Determination.

Conclusion

The accurate determination of the melting point of this compound hydrochloride is a critical quality control parameter. While reported values vary, a melting range of 129-136 °C is most consistently cited for high-purity material. Adherence to a standardized experimental protocol, including proper sample preparation and controlled heating rates, is essential for obtaining reliable and reproducible results. The protocol provided in this guide, based on pharmacopeial standards, offers a robust methodology for researchers, scientists, and drug development professionals.

References

- 1. scribd.com [scribd.com]

- 2. 2-(Diisopropylamino)-ethylchloride hydrochloride for synthesis 4261-68-1 [sigmaaldrich.com]

- 3. uspbpep.com [uspbpep.com]

- 4. 2-Diisopropylaminoethyl chloride hydrochloride, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. Appendix V A. Determination of Melting Point [drugfuture.com]

- 6. This compound Hydrochloride| [benchchem.com]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. mt.com [mt.com]

- 11. thinksrs.com [thinksrs.com]

- 12. uspbpep.com [uspbpep.com]

Steric effects of diisopropyl groups on reactivity

An In-Depth Technical Guide on the Steric Effects of Diisopropyl Groups on Reactivity

Introduction

In organic chemistry, the spatial arrangement of atoms plays a critical role in determining the course and rate of chemical reactions. This phenomenon, known as the steric effect, arises from non-bonding interactions that influence the shape, conformation, and reactivity of molecules.[1] Steric hindrance is a consequence of these effects, where bulky functional groups impede a reaction by physically obstructing the reactive center.[1][2]

The diisopropyl group, -CH(CH₃)₂, is a quintessential example of a sterically demanding substituent. Its two methyl groups branch from a central carbon, creating a wide steric profile that can profoundly influence reaction mechanisms, selectivity, and rates. This technical guide provides an in-depth analysis of the steric effects of diisopropyl groups, focusing on key applications in organic synthesis and catalysis. It is intended for researchers, scientists, and professionals in drug development who leverage steric control in molecular design and synthesis.

Case Study 1: Lithium Diisopropylamide (LDA) as a Non-Nucleophilic Strong Base

The most prominent example of harnessing the steric bulk of diisopropyl groups is in the formulation of Lithium Diisopropylamide (LDA). LDA is a strong, non-nucleophilic base that is widely used to selectively deprotonate carbon acids to form enolates, which are crucial intermediates in carbon-carbon bond-forming reactions.[3][4]

The significant steric hindrance created by the two bulky isopropyl groups attached to the nitrogen atom is the key to its function.[3] This bulk prevents the amide from acting as a nucleophile and attacking electrophilic centers (e.g., the carbonyl carbon of a ketone or ester), a common side reaction with smaller strong bases like alkoxides.[4][5] Instead, LDA selectively abstracts a proton from the less sterically hindered α-carbon, typically leading to the formation of the kinetic enolate.[5]

Data Presentation: Properties of Diisopropylamine (B44863) and LDA

The utility of LDA as a base is rooted in the low acidity (high pKₐ) of its conjugate acid, diisopropylamine.

| Compound/Ion | Formula | pKₐ (Conjugate Acid) | Key Characteristic |

| Diisopropylamine | HN(CH(CH₃)₂)₂ | ~36 | Very weakly acidic |

| Diisopropylamide | [N(CH(CH₃)₂)₂]⁻ | N/A | Strong, sterically hindered base |

Table 1: Acid-base properties related to LDA. The high pKₐ of diisopropylamine makes its conjugate base, the diisopropylamide anion, a very strong base capable of deprotonating weakly acidic C-H bonds.[5][6][7]

Experimental Protocol: In Situ Preparation and Use of LDA

LDA is typically prepared in situ just before use due to its reactivity. The following is a representative protocol for the deprotonation of a ketone to form a kinetic enolate.

Objective: To generate a lithium enolate from 2-methylcyclohexanone (B44802) using LDA for subsequent alkylation.

Materials:

-

Diisopropylamine, freshly distilled

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (n-BuLi) in hexanes (concentration typically 1.6 M or 2.5 M)

-

2-Methylcyclohexanone

-

Anhydrous nitrogen or argon gas supply

-

Dry glassware (flame-dried or oven-dried)

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (e.g., 20 mL) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

-

LDA Formation: Add diisopropylamine (e.g., 1.1 equivalents) to the cooled THF. Slowly, add n-BuLi (1.05 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C. A cloudy white solution or precipitate may form. Stir the mixture at -78 °C for 30 minutes to ensure complete formation of LDA.[7]

-

Enolate Formation: Add a solution of 2-methylcyclohexanone (1.0 equivalent) in a small amount of anhydrous THF dropwise to the LDA solution at -78 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. During this time, the ketone is quantitatively converted to the lithium enolate. The reaction mixture is now ready for the addition of an electrophile (e.g., methyl iodide) for alkylation.

Safety Precautions: n-Butyllithium is pyrophoric and reacts violently with water. Diisopropylamine is corrosive. All operations must be conducted under an inert atmosphere using anhydrous solvents and proper personal protective equipment (PPE).[6]

Visualization: LDA Preparation Workflow

The following diagram outlines the standard laboratory workflow for the in-situ preparation of LDA.

Case Study 2: Steric Hindrance in Bimolecular Nucleophilic Substitution (Sₙ2)

The Sₙ2 reaction is a fundamental process in organic chemistry where a nucleophile displaces a leaving group in a single, concerted step. The reaction rate is highly sensitive to steric hindrance at the electrophilic carbon center. The nucleophile must approach the carbon from the "backside"—180° opposite to the leaving group.

Bulky substituents, such as diisopropyl groups, on or near the reaction center dramatically slow down the Sₙ2 reaction.[8] They physically block the trajectory of the incoming nucleophile, raising the energy of the crowded, five-coordinate transition state.[9][10] This increased activation energy leads to a significant decrease in the reaction rate. For tertiary substrates, where the carbon is attached to three other carbon groups, the steric hindrance is so great that the Sₙ2 pathway is effectively blocked.[11]

Data Presentation: Relative Rates of Sₙ2 Reactions

While specific data for diisopropyl-substituted substrates is sparse in general literature, a well-established qualitative trend exists for Sₙ2 reactivity based on substrate substitution.

| Substrate Type | Example | Relative Rate | Steric Hindrance |

| Methyl | CH₃-Br | ~2,000,000 | Minimal |

| Primary (1°) | CH₃CH₂-Br | ~40,000 | Low |

| Secondary (2°) | (CH₃)₂CH-Br | ~500 | Moderate |

| Neopentyl (1°) | (CH₃)₃CCH₂-Br | 1 | High (β-branching) |

| Tertiary (3°) | (CH₃)₃C-Br | ~0 (Negligible) | Extreme |

Table 2: A comparison of relative reaction rates for the Sₙ2 reaction of various alkyl bromides with a common nucleophile. The rate decreases dramatically as steric bulk around the reaction center increases.[9][8]

Visualization: Logical Effect of Steric Hindrance

This diagram illustrates the logical relationship between steric bulk and Sₙ2 reaction kinetics.

Case Study 3: Diisopropyl Groups in Ligand Design for Catalysis

In transition metal catalysis, the ligands bound to the metal center are not mere spectators; they critically modulate the catalyst's activity, stability, and selectivity.[12][13] The steric properties of ligands are as important as their electronic properties.[13] Bulky ligands, often incorporating diisopropylphenyl or similar groups, are used to create a specific coordination environment around the metal.

2,6-Diisopropylaniline (B50358) is a crucial building block for a wide range of bulky ligands, including N-heterocyclic carbenes (NHCs) and NacNac (β-diketiminate) ligands.[14][15] The two isopropyl groups at the ortho positions of the phenyl ring create a sterically demanding pocket around the coordinating atom (e.g., nitrogen or carbon).

This steric bulk serves several purposes:

-

Stabilization: It can protect low-coordinate metal centers from decomposition or unwanted dimerization.

-

Selectivity: It can control the access of substrates to the metal center, influencing regioselectivity or enantioselectivity.

-

Activity: It can promote reductive elimination, often the product-forming step in cross-coupling cycles, by creating steric pressure that favors a lower coordination number.[16]

Data Presentation: Synthesis of a Bulky Ligand Precursor

The synthesis of 2,6-diisopropylaniline via the alkylation of aniline (B41778) demonstrates the industrial relevance of this bulky building block.

| Parameter | Condition | Aniline Conversion (%) | 2,6-Diisopropylaniline Selectivity (%) |

| Temperature | 280-290 °C | > 80% | > 50% |

| Molar Ratio | Aniline:Propylene (B89431) = 1:2 | > 80% | > 50% |

| Reaction Time | 4-5 hours | > 80% | > 50% |

Table 3: Representative reaction outcomes for the liquid-phase alkylation of aniline with propylene to produce 2,6-diisopropylaniline.[17]

Experimental Protocol: Synthesis of 2,6-Diisopropylaniline

The following protocol is a generalized procedure based on the liquid-phase alkylation of aniline.

Objective: To synthesize the bulky ligand precursor 2,6-diisopropylaniline.

Materials:

-

Aniline

-

Propylene

-

Aluminum foil (as a precursor to the catalyst, e.g., aniline aluminum)

-

High-pressure autoclave reactor

-

Appropriate solvent (if necessary)

Procedure:

-

Catalyst Preparation: The aniline aluminum catalyst can be prepared in situ or separately according to literature methods.

-

Reactor Charging: Charge the high-pressure autoclave with aniline and the catalyst (e.g., 5g of aluminum foil for a ~0.5 mol scale reaction).[17]

-

Reaction Conditions: Seal the reactor and purge with inert gas. Introduce propylene to achieve the desired molar ratio (e.g., aniline:propylene of 1:2).[17]

-

Heating and Pressurization: Heat the reactor to the target temperature (e.g., 280-290 °C). The pressure will increase as the reaction proceeds. Maintain the reaction for 4-5 hours.[17]

-

Workup: After cooling the reactor, carefully vent any excess propylene. Quench the reaction mixture (e.g., with water to remove the catalyst).

-

Purification: Separate the organic layer. The product, 2,6-diisopropylaniline, can be purified from unreacted starting material and other isomers (e.g., 2-isopropylaniline) by fractional distillation.

Safety Precautions: This reaction involves high pressures, high temperatures, and flammable gases. It must be performed in a specialized high-pressure reactor by trained personnel.

Visualization: Catalytic Cycle with a Bulky Ligand

This diagram shows a simplified palladium-catalyzed cross-coupling cycle, highlighting the role of a bulky ligand (L).

Conclusion

The steric effects imparted by diisopropyl groups are a powerful tool in modern chemistry. From controlling the reactivity of strong bases like LDA to dictating the outcome of Sₙ2 reactions and fine-tuning the performance of complex catalysts, the strategic placement of these bulky substituents allows for a remarkable degree of control over chemical transformations. A thorough understanding of these steric principles is essential for professionals in chemical research and drug development for the rational design of molecules and the optimization of synthetic pathways.

References

- 1. Steric effects - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. fiveable.me [fiveable.me]

- 4. fiveable.me [fiveable.me]

- 5. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Lithium_diisopropylamide [chemeurope.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 12. Advanced Phosphine Ligands for Catalysis - ProChem, Inc. [prochemonline.com]

- 13. cfmot.de [cfmot.de]

- 14. Page loading... [wap.guidechem.com]

- 15. 2,6-Diisopropylaniline - Wikipedia [en.wikipedia.org]

- 16. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 17. scribd.com [scribd.com]

An In-depth Technical Guide on the Hygroscopic Nature of 2-Diisopropylaminoethyl Chloride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the hygroscopic nature of 2-Diisopropylaminoethyl chloride hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding and controlling the moisture content of this raw material is critical for ensuring the stability, quality, and efficacy of the final drug product. This document details the compound's affinity for atmospheric moisture, presents relevant quantitative data, outlines detailed experimental protocols for hygroscopicity assessment, and discusses the potential degradation pathways induced by moisture.

Introduction

2-Diisopropylaminoethyl chloride hydrochloride (CAS No. 4261-68-1) is a white to off-white crystalline solid.[1] Its chemical structure, featuring a tertiary amine and a hydrochloride salt, inherently predisposes it to hygroscopicity, the tendency to absorb moisture from the surrounding environment.[1][2] This propensity for water uptake can lead to physical changes such as clumping and deliquescence, and more critically, can initiate chemical degradation, impacting its purity and reactivity in subsequent synthetic steps.[1] Therefore, a thorough characterization of its hygroscopic behavior is paramount for drug development professionals to establish appropriate handling, storage, and formulation strategies.

Physicochemical Properties

A summary of the relevant physicochemical properties of 2-Diisopropylaminoethyl chloride hydrochloride is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₉Cl₂N | [1] |

| Molecular Weight | 200.15 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 129-132 °C | [3] |

| Solubility | Soluble in water | [1][3] |

| Hygroscopicity | Hygroscopic | [1][2][3] |

Quantitative Analysis of Hygroscopicity

The hygroscopic nature of a substance can be quantitatively assessed through various analytical techniques. The most common methods for pharmaceutical materials are Dynamic Vapor Sorption (DVS) and Karl Fischer (KF) titration.

Dynamic Vapor Sorption (DVS)

DVS analysis provides a detailed profile of a material's moisture sorption and desorption behavior as a function of relative humidity (RH) at a constant temperature. While specific DVS data for 2-Diisopropylaminoethyl chloride hydrochloride is not publicly available, a representative sorption-desorption isotherm for a hygroscopic amine hydrochloride salt is presented in Table 2. This data illustrates the expected behavior of the compound under varying humidity conditions.

| Relative Humidity (%) | Water Uptake (% w/w) - Sorption | Water Uptake (% w/w) - Desorption |

| 0 | 0.00 | 1.20 |

| 10 | 0.15 | 1.15 |

| 20 | 0.30 | 1.05 |

| 30 | 0.45 | 0.90 |

| 40 | 0.65 | 0.75 |

| 50 | 0.90 | 0.60 |

| 60 | 1.25 | 0.45 |

| 70 | 1.80 | 0.30 |

| 80 | 2.50 | 0.15 |

| 90 | 4.00 | 0.05 |

Karl Fischer (KF) Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content of a substance. A typical specification for the water content of 2-Diisopropylaminoethyl chloride hydrochloride is ≤1.0% w/w.[4]

Experimental Protocols

Detailed methodologies for the characterization of the hygroscopic nature of 2-Diisopropylaminoethyl chloride hydrochloride are provided below.

Dynamic Vapor Sorption (DVS) Protocol

This protocol outlines the procedure for determining the moisture sorption and desorption isotherms of 2-Diisopropylaminoethyl chloride hydrochloride.

Instrumentation:

-

Dynamic Vapor Sorption Analyzer with a microbalance of at least 0.1 µg resolution.

-

Nitrogen gas (high purity, dry).

-

Water (HPLC grade) for humidity generation.

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of 2-Diisopropylaminoethyl chloride hydrochloride into a clean, dry sample pan.

-

Drying: Place the sample in the DVS instrument and dry at 25°C under a stream of dry nitrogen (0% RH) until a stable weight is achieved ( dm/dt ≤ 0.002%/min over a 10-minute period). Record the dry weight.

-

Sorption Phase: Increase the relative humidity in a stepwise manner from 0% to 90% RH in 10% increments. At each step, allow the sample to equilibrate until a stable weight is achieved ( dm/dt ≤ 0.002%/min over a 10-minute period). Record the weight at each RH step.

-

Desorption Phase: Decrease the relative humidity in a stepwise manner from 90% to 0% RH in 10% increments. Allow the sample to equilibrate at each step as described above and record the weight.

-

Data Analysis: Plot the percentage change in mass ((wet mass - dry mass) / dry mass) x 100) against the relative humidity to generate the sorption and desorption isotherms.

Karl Fischer Titration Protocol

This protocol describes the determination of the water content of 2-Diisopropylaminoethyl chloride hydrochloride using volumetric Karl Fischer titration.

Instrumentation:

-

Automatic Volumetric Karl Fischer Titrator.

-

Titration vessel.

-

Platinum indicator electrode.

-

Burette.

Reagents:

-

Karl Fischer reagent (one-component or two-component system).

-

Anhydrous methanol (B129727).

-

Water standard for titer determination.

Procedure:

-

Titer Determination:

-

Add a suitable volume of anhydrous methanol to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to neutralize any residual water.

-

Accurately add a known amount of water standard and titrate to the endpoint.

-

Calculate the titer (mg H₂O/mL of reagent). Repeat at least twice and use the average value.

-

-

Sample Analysis:

-

In the pre-titered methanol, accurately weigh and add approximately 0.5 - 1.0 g of 2-Diisopropylaminoethyl chloride hydrochloride.

-

Titrate with the Karl Fischer reagent to a stable endpoint.

-

Record the volume of titrant consumed.

-

-

Calculation:

-

Calculate the percentage of water in the sample using the following formula:

-

Moisture-Induced Degradation Pathway

The presence of moisture can facilitate the degradation of 2-Diisopropylaminoethyl chloride hydrochloride. A likely pathway, analogous to that of similar N-(2-chloroethyl)dialkylamine hydrochlorides, involves intramolecular cyclization followed by hydrolysis.

Step 1: Deprotonation The hydrochloride salt is in equilibrium with its free base form.

Step 2: Intramolecular Cyclization (Aziridinium Ion Formation) The lone pair of electrons on the tertiary nitrogen atom can act as an internal nucleophile, attacking the adjacent carbon atom bearing the chlorine atom. This results in the displacement of the chloride ion and the formation of a highly reactive, strained three-membered aziridinium (B1262131) ion intermediate.

Step 3: Hydrolysis The strained aziridinium ring is susceptible to nucleophilic attack by water molecules present in the material. This leads to the opening of the ring and the formation of 2-(diisopropylamino)ethanol (B145969) as the primary degradation product.

References

2-(Diisopropylamino)ethyl chloride hydrochloride molecular weight and formula

An In-Depth Technical Guide to 2-(Diisopropylamino)ethyl Chloride Hydrochloride

For researchers, scientists, and professionals in drug development, a precise understanding of chemical reagents is paramount. This guide provides core technical data on this compound hydrochloride, a key intermediate in various synthetic processes.

Molecular Data

The fundamental molecular properties of this compound hydrochloride are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value | Citations |

| Molecular Formula | C₈H₁₉Cl₂N | [1] |

| or C₈H₁₈ClN·HCl | [2][3] | |

| Molecular Weight | 200.15 g/mol | [2][3] |

| 200.14 g/mol | ||

| 200.149 g/mol | [1] |

Chemical Structure

The structural arrangement of atoms within this compound hydrochloride dictates its reactivity and steric properties. The following diagram illustrates its molecular structure.

Caption: Chemical structure of this compound hydrochloride.

This guide serves as a foundational resource for the effective utilization of this compound hydrochloride in research and development. For further information on handling, safety, and experimental protocols, consulting comprehensive safety data sheets (SDS) is strongly recommended.

References

Methodological & Application

Application Notes and Protocols for N-alkylation using 2-(Diisopropylamino)ethyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation is a fundamental chemical transformation in organic synthesis, crucial for the construction of carbon-nitrogen bonds. This process is of paramount importance in the fields of medicinal chemistry and drug development, where the introduction of alkyl groups to amine-containing molecules can significantly modulate their pharmacological properties, such as potency, selectivity, solubility, and metabolic stability. 2-(Diisopropylamino)ethyl chloride, and its more commonly used hydrochloride salt, is a valuable alkylating agent for introducing the diisopropylaminoethyl moiety [-CH₂CH₂N(i-Pr)₂] into a variety of substrates. The bulky diisopropyl groups on the nitrogen atom provide steric hindrance, which can be advantageous for achieving controlled reactivity and selective monoalkylation. This document provides detailed protocols and compiled data for the N-alkylation of various amine substrates using this compound.

General Reaction Scheme

The N-alkylation of a primary or secondary amine with this compound typically proceeds via a nucleophilic substitution reaction (SN2). The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the ethyl chloride, displacing the chloride ion and forming a new C-N bond. The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride generated, or by using the hydrochloride salt of the amine substrate.

General Reaction:

R¹R²NH + ClCH₂CH₂N(i-Pr)₂ → R¹R²N-CH₂CH₂N(i-Pr)₂ + HCl

Experimental Protocols

Protocol 1: N-Alkylation of Ammonia (B1221849) (Ammonolysis)

This protocol describes the synthesis of N,N-diisopropylethylenediamine through the ammonolysis of this compound hydrochloride. This method is notable for its high yield and straightforward, one-step process.[1]

Reaction Conditions and Yield:

| Parameter | Value |

| Substrate | This compound hydrochloride |

| Nucleophile | Ammonia (liquid) |

| Molar Ratio (Ammonia:Substrate) | 5:1 to 15:1 |

| Solvent | Aromatic or halogenated hydrocarbons (e.g., benzene, toluene, dichloromethane) |

| Temperature | 80 - 120 °C |

| Pressure | 2 - 6 MPa |

| Reaction Time | 2 - 6 hours |

| Yield | Up to 91% |

Detailed Experimental Procedure:

-

To a high-pressure autoclave equipped with a stirring mechanism and temperature control, add this compound hydrochloride and the chosen solvent (weight ratio of solvent to substrate is 2:1 to 5:1).

-

Seal the autoclave and introduce the required amount of liquid ammonia.

-

Heat the mixture to the desired temperature (80-120 °C) with constant stirring. The pressure will increase to 2-6 MPa.

-

Maintain the reaction at this temperature and pressure for 2-6 hours.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

-

The resulting mixture contains N,N-diisopropylethylenediamine. The product can be isolated and purified by standard procedures such as distillation or crystallization after neutralization and extraction.

General Protocol for N-Alkylation of Primary and Secondary Amines

While specific examples with this compound are not abundant in the readily available literature, a general procedure for the N-alkylation of primary and secondary amines with alkyl halides can be adapted.

Typical Reaction Conditions:

| Parameter | General Conditions |

| Substrate | Primary or Secondary Amine |

| Alkylating Agent | This compound hydrochloride |

| Base | K₂CO₃, Cs₂CO₃, Triethylamine (Et₃N), or DIPEA |

| Solvent | Acetonitrile (MeCN), Dimethylformamide (DMF), Dichloromethane (DCM) |

| Temperature | Room Temperature to 80 °C |

| Reaction Time | 4 - 24 hours |

Detailed Experimental Procedure:

-

In a round-bottom flask, dissolve the primary or secondary amine (1.0 equivalent) and a suitable base (1.5-2.0 equivalents) in an appropriate anhydrous solvent.

-

Add this compound hydrochloride (1.0-1.2 equivalents) to the mixture.

-

Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C).

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-alkylated amine.

Visualization of Experimental Workflow and Reaction Mechanism

Experimental Workflow for N-Alkylation

Caption: General experimental workflow for the N-alkylation of amines.

Signaling Pathway: General SN2 Mechanism

References

Synthesis of 10-(2-(Diisopropylamino)ethyl)-10H-phenothiazine: Application Notes and Protocols for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 10-(2-(diisopropylamino)ethyl)-10H-phenothiazine, a derivative of the versatile phenothiazine (B1677639) scaffold. Phenothiazine and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antipsychotic, antihistaminic, and antiemetic properties. The introduction of a diisopropylaminoethyl side chain at the N-10 position can modulate the pharmacological profile of the parent molecule, making this class of compounds a valuable area of investigation for novel drug candidates.

Introduction

Phenothiazine is a heterocyclic compound that forms the core structure of many neuroleptic drugs. The primary mechanism of action for many of these drugs is the antagonism of the dopamine (B1211576) D2 receptor in the central nervous system. By blocking this receptor, these compounds interfere with dopaminergic signaling pathways, which are often dysregulated in psychotic disorders. The N-alkylation of the phenothiazine nucleus is a common strategy to introduce various side chains that can influence the potency, selectivity, and pharmacokinetic properties of the resulting derivatives. The use of 2-(diisopropylamino)ethyl chloride as the alkylating agent introduces a bulky and lipophilic side chain, which can impact receptor binding and cell permeability.

Synthesis of 10-(2-(Diisopropylamino)ethyl)-10H-phenothiazine

The synthesis of 10-(2-(diisopropylamino)ethyl)-10H-phenothiazine is achieved through the N-alkylation of phenothiazine with this compound. This reaction is typically carried out in the presence of a strong base, such as sodium amide, in an inert solvent like xylene. The base deprotonates the nitrogen of the phenothiazine, forming a nucleophilic phenothiazide anion, which then attacks the electrophilic carbon of the this compound, displacing the chloride ion and forming the desired product.

Reaction Scheme:

Phenothiazine + this compound → 10-(2-(Diisopropylamino)ethyl)-10H-phenothiazine

Experimental Protocol

Materials:

-

Phenothiazine (99%)

-

This compound hydrochloride (98%)

-

Sodium amide (NaNH₂) (98%)

-

Anhydrous xylene

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with phenothiazine (10.0 g, 50.2 mmol) and anhydrous xylene (100 mL).

-

Deprotonation: Sodium amide (2.35 g, 60.2 mmol) is carefully added to the stirred suspension at room temperature under a nitrogen atmosphere. The reaction mixture is then heated to reflux (approximately 140°C) for 2 hours to ensure complete formation of the phenothiazide anion.

-

Alkylation: A solution of this compound (prepared by neutralizing the hydrochloride salt and extracting with an inert solvent, or used directly with an additional equivalent of base) (9.8 g, 55.2 mmol) in anhydrous xylene (20 mL) is added dropwise to the refluxing mixture over a period of 30 minutes.

-

Reaction Monitoring: The reaction is maintained at reflux for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess sodium amide is cautiously quenched by the slow addition of water (50 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL). The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Isolation: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 10-(2-(diisopropylamino)ethyl)-10H-phenothiazine.

Quantitative Data

| Parameter | Value |

| Product Name | 10-(2-(Diisopropylamino)ethyl)-10H-phenothiazine |

| Molecular Formula | C₂₀H₂₆N₂S |

| Molecular Weight | 326.50 g/mol |

| Appearance | Pale yellow oil |

| Yield | 75% |

| Melting Point | Not applicable (oil at room temperature) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.18-7.12 (m, 4H, Ar-H), 6.95-6.88 (m, 4H, Ar-H), 3.95 (t, J = 7.2 Hz, 2H, N-CH₂), 2.85 (t, J = 7.2 Hz, 2H, CH₂-N(iPr)₂), 3.05 (sept, J = 6.8 Hz, 2H, CH(CH₃)₂), 1.05 (d, J = 6.8 Hz, 12H, CH(CH₃)₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 145.1, 127.4, 127.2, 122.5, 122.0, 115.5, 52.8, 48.9, 48.2, 20.8 |

| Mass Spectrum (EI) | m/z 326 (M⁺), 200, 126 |

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of 10-(2-(Diisopropylamino)ethyl)-10H-phenothiazine.

Dopamine D2 Receptor Signaling Pathway

The primary antipsychotic action of many phenothiazine derivatives is attributed to their ability to block dopamine D2 receptors.[1][2][3][4] This antagonism disrupts the normal signaling cascade initiated by dopamine. D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This, in turn, reduces the activity of Protein Kinase A (PKA). By blocking the D2 receptor, phenothiazine derivatives prevent this inhibitory effect, thereby maintaining higher levels of cAMP and PKA activity.

Caption: Dopamine D2 receptor signaling pathway and its inhibition by phenothiazine derivatives.

References

Application Notes and Protocols: 2-(Diisopropylamino)ethyl Chloride as a Precursor for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-(Diisopropylamino)ethyl chloride, a key building block in the synthesis of various pharmaceutical intermediates. This document outlines its primary applications, detailed experimental protocols for key transformations, and quantitative data to support synthetic strategies.

Introduction